2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinazoline derivatives with isoxazole moieties, utilizing thioether linkages to enhance biological activity. The structural formula can be represented as follows:
This structure incorporates a quinazoline core, which is known for various pharmacological properties, and a thioether linkage that may contribute to its biological efficacy.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, related quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. In a study examining various quinazolinone derivatives, it was found that certain modifications led to enhanced antibacterial properties, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
Research has indicated that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting cdc2-like kinase (CLK), which plays a role in cell cycle regulation and cancer cell survival, have been reported. The inhibition of CLK by quinazoline-based compounds suggests a potential pathway through which This compound could exert anticancer effects .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Targeting kinases such as CLK can disrupt cell signaling pathways crucial for tumor growth.
- Antimicrobial Mechanisms : The thioether group may interact with microbial enzymes or membranes, leading to cell death.
- Modulation of Gene Expression : Interaction with specific receptors may alter gene expression profiles related to inflammation and immune response.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives. A notable case involved the evaluation of a series of thio-substituted quinazolinones against Mycobacterium tuberculosis, where certain analogs demonstrated low micromolar activity without cytotoxic effects on human fibroblasts .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(24)21-15-10-12(2)25-23-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSCIGHFMOYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.